molecular formula C15H20O6 B12530663 tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate CAS No. 866082-46-4

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate

Cat. No.: B12530663
CAS No.: 866082-46-4
M. Wt: 296.31 g/mol
InChI Key: VIJPROIYOQMXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyloxy group, and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification and acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzoate core, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products:

    Oxidation: Formation of 4-formyl-3,5-dimethoxybenzoate or 4-carboxy-3,5-dimethoxybenzoate.

    Reduction: Formation of 4-(hydroxymethyl)-3,5-dimethoxybenzoate.

    Substitution: Formation of 4-(substituted)-3,5-dimethoxybenzoate derivatives.

Scientific Research Applications

tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-3,5-dimethoxybenzoate
  • tert-Butyl 4-(methoxycarbonyl)-3,5-dimethoxybenzoate
  • tert-Butyl 4-(hydroxymethyl)-3,5-dimethoxybenzoate

Comparison: tert-Butyl 4-(acetyloxy)-3,5-dimethoxybenzoate is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, it offers different functionalization possibilities and may exhibit unique interactions in biological systems .

Properties

CAS No.

866082-46-4

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C15H20O6/c1-9(16)20-13-11(18-5)7-10(8-12(13)19-6)14(17)21-15(2,3)4/h7-8H,1-6H3

InChI Key

VIJPROIYOQMXOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C(=O)OC(C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.